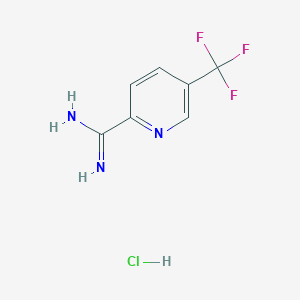

5-(三氟甲基)吡啶并咪唑酰胺盐酸盐

描述

Synthesis Analysis

The synthesis of picolinimidamide derivatives often involves complex organic reactions. While specific details on “5-(Trifluoromethyl)picolinimidamide hydrochloride” were not directly found, related compounds have been synthesized through innovative methods, such as the iodination of aminopyrazines followed by a domino trifluoromethylation process in the presence of copper catalysis, offering insights into potential synthesis pathways for similarly structured compounds (Hu et al., 2022).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy. For closely related compounds, such as those involving picolinic acid derivatives, crystallographic studies have provided detailed insights into their spatial arrangement and bonding. For instance, coordination compounds derived from picolinic acid derivatives show diverse structural types influenced by metal(II) node nature, deprotonation degree, and type of crystallization mediator (Gu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving picolinimidamide derivatives can vary widely depending on the functional groups present and the reaction conditions. The properties of these compounds are significantly influenced by the presence of the trifluoromethyl group, which can impact their reactivity and interaction with other molecules. For example, electrophosphorescent properties have been observed in iridium complexes with picolinic acid derivatives, highlighting the potential for these compounds in material science applications (Zhang et al., 2010).

Physical Properties Analysis

The physical properties of “5-(Trifluoromethyl)picolinimidamide hydrochloride” would be influenced by its crystalline structure and molecular composition. While specific data on this compound was not available, related research indicates that coordination compounds with picolinic acid derivatives can exhibit varied morphologies and thermal stabilities, relevant for understanding the physical properties of such compounds (Kawade et al., 2011).

Chemical Properties Analysis

The chemical properties of picolinimidamide derivatives are greatly influenced by the functional groups attached to the core structure. The trifluoromethyl group, for instance, can enhance the compound's electronegativity and hydrophobicity, affecting its solubility, reactivity, and interaction with other chemicals. Studies on similar compounds provide insights into their electrochemical properties, ligand binding, and catalytic activities, which are crucial for understanding the chemical behavior of “5-(Trifluoromethyl)picolinimidamide hydrochloride” (Basu et al., 2005).

科学研究应用

Agrochemical Industry

- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives are widely used in the agrochemical industry for the protection of crops from pests .

- Results or Outcomes : The use of TFMP derivatives has led to significant improvements in crop protection. For example, Fluazifop-butyl, a TFMP derivative, was the first of its kind introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Methods of Application : The methods of application can vary widely depending on the specific drug and its intended use. Some drugs may be administered orally, while others may be administered intravenously or topically .

- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

安全和危害

The safety data sheet for a similar compound, 4-(Trifluoromethyl)picolinimidamide hydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Trifluoromethyl groups have been found in more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA). The development of fluorinated organic chemicals is becoming an increasingly important research topic. It is expected that many novel applications of trifluoromethylpyridines, including 5-(Trifluoromethyl)picolinimidamide hydrochloride, will be discovered in the future .

属性

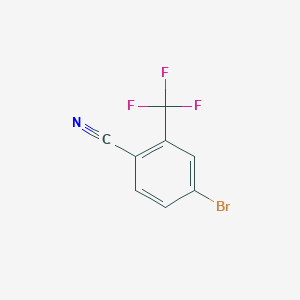

IUPAC Name |

5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-1-2-5(6(11)12)13-3-4;/h1-3H,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYLQSABDWVKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372592 | |

| Record name | 5-(trifluoromethyl)picolinimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)picolinimidamide hydrochloride | |

CAS RN |

175277-48-2 | |

| Record name | 2-Pyridinecarboximidamide, 5-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(trifluoromethyl)picolinimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethy)pyridine-2-carboxamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)

![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)